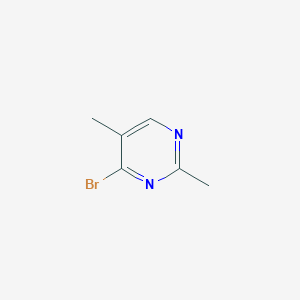

4-Bromo-2,5-dimethylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAFIRXPEOPWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169143-52-4 | |

| Record name | 4-bromo-2,5-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2,5 Dimethylpyrimidine and Analogous Brominated Pyrimidines

Direct Bromination Strategies

Direct bromination of the pyrimidine (B1678525) ring is a common approach to introduce a bromine atom onto the heterocyclic scaffold. This method's success hinges on the careful selection of brominating agents, understanding the inherent reactivity of the pyrimidine ring, and optimizing reaction conditions to achieve the desired regioselectivity and yield.

Brominating Agents and Reagents

A variety of reagents are available for the bromination of pyrimidines, each with its own reactivity profile and applications. Commonly used agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). nih.govevitachem.com

Molecular Bromine (Br₂): This is a traditional and powerful brominating agent. It is often used in solvents like acetic acid or chloroform. evitachem.com For instance, the synthesis of 5-bromopyrimidine can be achieved by reacting the hydrogen halide addition salt of pyrimidine with bromine at elevated temperatures in an inert organic solvent. google.com The reaction of 4,5-dimethylpyrimidine with bromine is a typical method for producing 2-bromo-4,5-dimethylpyrimidine. evitachem.com

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for bromination. wikipedia.orgchemicalbook.com It is often favored for its milder reaction conditions and improved selectivity compared to molecular bromine. organic-chemistry.org NBS is particularly effective for allylic and benzylic brominations and can also be used for the bromination of electron-rich aromatic and heterocyclic compounds. wikipedia.orgchemicalbook.com In pyrimidine synthesis, NBS has been successfully employed for the bromination at the C-5 position of various pyrimidine derivatives. nih.govnih.gov It can be used in solvents like dimethylformamide (DMF). nih.gov

Other notable brominating agents include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH or DBH), which has been shown to be effective for the bromination of pyrimidine and purine nucleosides, with its reactivity enhanced in the presence of acids. nih.gov

| Brominating Agent | Typical Substrates | Common Solvents |

| Molecular Bromine (Br₂) | Pyrimidines, Uracil derivatives | Acetic Acid, Water, Carbon Tetrachloride |

| N-Bromosuccinimide (NBS) | Pyrimidines, Uracil and Cytidine derivatives | Dimethylformamide (DMF), Ionic Liquids |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Uridine, Cytidine, Adenosine, Guanosine derivatives | Dichloromethane, Acetonitrile, DMF |

Regioselectivity Considerations in Pyrimidine Bromination

The position at which bromination occurs on the pyrimidine ring is governed by the electronic properties of the ring and the substituents present. The pyrimidine ring is electron-deficient, which generally makes electrophilic substitution, such as bromination, less facile than in benzene (B151609). wikipedia.org

Electrophilic substitution on the pyrimidine ring typically occurs at the 5-position, which is the least electron-deficient carbon atom. wikipedia.org This is particularly true for uracil and cytosine derivatives, where bromination preferentially happens at the C-5 position. nih.gov However, the regioselectivity can be influenced by the presence of activating or deactivating groups on the ring. Polymethylpyrimidines, for example, exhibit highly regioselective bromination reactions. acs.org

In some cases, such as with pyrazolo[1,5-a]pyrimidines, halogenation can be directed to the C3 position with high regioselectivity using hypervalent iodine(III) reagents under aqueous and ambient conditions. rsc.org

Optimization of Reaction Conditions for Halogenation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired brominated pyrimidine. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the use of catalysts or additives.

For instance, the efficiency of bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) can be significantly enhanced by the addition of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.gov In one study, the addition of TMSOTf to the reaction of a uridine derivative with DBH reduced the reaction time from 48 hours to 6 hours while achieving a high yield. nih.gov

Temperature also plays a critical role. Bromination of a uridine derivative with DBH at 40°C resulted in a quantitative yield in just 2 hours. nih.gov The choice of solvent can also influence the outcome of the reaction, with aprotic solvents like dichloromethane, acetonitrile, or DMF being commonly used for bromination of nucleosides. nih.gov The development of environmentally benign reaction conditions, such as using water as a solvent, is also an area of active research. nih.gov

Multi-Component Reactions (MCRs) for Pyrimidine Core Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrimidines in a single step from three or more starting materials. nih.govbohrium.comacs.orgfigshare.com This strategy is particularly valuable for creating diverse libraries of compounds for drug discovery. nih.govacs.orgfigshare.com

Condensation Reactions in Pyrimidine Synthesis

Condensation reactions are fundamental to the construction of the pyrimidine ring. nih.gov A common and widely used method involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N moiety, such as an amidine, urea, or guanidine (B92328). nih.govbu.edu.eg

For example, a three-component coupling reaction catalyzed by zinc chloride can synthesize 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org Another approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. nih.govacs.orgfigshare.com This method is noted for its regioselectivity and ability to produce highly and unsymmetrically substituted pyrimidines. nih.govfigshare.com

The rate-limiting step in some pyrimidine condensation reactions is the final aromatization. Addressing this bottleneck, for instance through solvent effects, can lead to a more general and rapid process. acs.org

Cyclization Approaches to Pyrimidine Ring Formation

Cyclization is the key step in forming the heterocyclic pyrimidine ring from acyclic precursors. This can be achieved through various strategies, often following an initial condensation or addition reaction.

One general method involves the cyclization of β-dicarbonyl compounds with N-C-N compounds. wikipedia.org For instance, the reaction of amidines with β-dicarbonyl compounds yields 2-substituted pyrimidines. wikipedia.org Another example is the copper-catalyzed cyclization of ketones with nitriles under basic conditions to produce a diverse range of functionalized pyrimidines. mdpi.com

Microwave-assisted cyclization reactions have been developed to provide faster and more efficient access to fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, and various amidines. mdpi.com The formation of the pyrimidine core can also proceed via an aza-Michael addition–intramolecular cyclization–dehydrohalogenation/dehydration sequence, which has been used to synthesize trifluoromethylated pyrimidines. mdpi.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Condensation/Dehydrogenation | Amidines, Alcohols | Iridium-pincer complexes | Unsymmetrically substituted pyrimidines |

| Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | Zinc Chloride | 4,5-disubstituted pyrimidines |

| Cyclization | β-Dicarbonyl compounds, Amidines | N/A | 2-substituted pyrimidines |

| Cyclization | Ketones, Nitriles | Copper catalyst, Basic conditions | Diversely functionalized pyrimidines |

| Microwave-assisted Cyclization | Fluorinated acetoacetates, Malononitrile, Amidines | Microwave irradiation | Fluoroalkyl pyrimidines |

Advanced Synthetic Techniques

Modern synthetic chemistry has seen a significant shift towards methodologies that are not only efficient but also align with the principles of green chemistry. In the synthesis of 4-Bromo-2,5-dimethylpyrimidine and analogous brominated pyrimidines, advanced techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, solvent-free methodologies, and mechanochemistry have emerged as powerful tools to enhance reaction rates, improve yields, and reduce environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a valuable technique for rapidly obtaining a wide array of heterocyclic compounds, including pyrimidine derivatives. rsc.orgnih.gov This method utilizes microwave irradiation to directly and efficiently heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields compared to conventional heating methods. rsc.orgnih.gov The synthesis of pyrimido[4,5-d]pyrimidine derivatives, for instance, has been achieved in seconds with improved yields using a solvent-free procedure on a solid support of alumina under microwave irradiation. researchgate.net

In the context of brominated pyrimidines, microwave-assisted approaches can be applied to various reaction types, including cyclization and functionalization steps. For example, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones was achieved with high yields by reacting 6-methylisocytosine and α-bromoacetophenones under microwave heating at 160 °C for 20 minutes. rsc.org Furthermore, microwave irradiation has been effectively used in the synthesis of 3-acyl-5-bromoindole derivatives, demonstrating its utility in reactions involving brominated heterocyclic precursors. mdpi.com The condensation reaction to form quinoline-fused 1,4-benzodiazepines from brominated quinolines also showed excellent yields (92–97%) under microwave conditions at 80 °C. nih.gov

The key advantages of microwave-assisted synthesis in preparing brominated pyrimidines include:

Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. mdpi.com

Higher Yields: The efficient and uniform heating often leads to cleaner reactions with fewer side products and consequently higher isolated yields. scilit.com

Improved Purity: The reduction in side reactions can simplify purification processes.

Energy Efficiency: Direct heating of the reaction vessel contents is more energy-efficient than conventional oil baths or heating mantles.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives

| Product | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Microwave (75 W) | 5 minutes | 84% | nih.gov |

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Conventional Heating | Not specified | Lower than microwave | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Microwave | Not specified | 92-97% | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Conventional | Not specified | 62-65% | nih.gov |

| Pyrimido[4,5-d]pyrimidine derivatives | Microwave | Seconds | Improved | researchgate.net |

| Pyrimido[4,5-d]pyrimidine derivatives | Conventional | Minutes | Lower than microwave | researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as another green and efficient energy source for promoting organic reactions. nih.gov In the synthesis of pyrimidines and their fused derivatives, sonochemistry, which utilizes acoustic cavitation in liquids, can lead to significantly shorter reaction times and increased product yields. nih.govbeilstein-archives.org This technique can accelerate the thermal motion of molecules, thereby enhancing mass and heat transfer between reactants. nih.gov

The application of ultrasound has been reviewed for the construction and derivatization of the pyrimidine core through various reaction types, including multicomponent, cyclocondensation, and cycloaddition reactions. nih.gov For instance, the synthesis of novel pyrimidine derivatives starting from 2-chloro-4-methyl-6-(methylthio)pyrimidine was achieved with significantly reduced reaction times and increased yields under ultrasonic irradiation compared to conventional methods. beilstein-archives.org The three-step synthesis of this starting material, which conventionally takes over 20 hours, was completed in under 40 minutes using sonochemistry. beilstein-archives.org While direct examples for this compound are not prevalent in the reviewed literature, the principles and successes in analogous systems strongly suggest its applicability. An ultrasound-assisted approach for the bromination of indazoles at the C3 position using dibromohydantoin has been successfully developed, showcasing the potential of this technique for C-Br bond formation under mild conditions. nih.gov

Solvent-Free Methodologies

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis by eliminating the use of often toxic and volatile organic solvents. For the synthesis of pyrimidine derivatives, solvent-free approaches, often facilitated by techniques like ball milling, have proven to be highly effective. acs.orgacs.org These methods not only offer environmental benefits but can also lead to improved yields and simplified product isolation.

One prominent solvent-free method involves the use of a recyclable catalyst, such as modified ZnO nanoparticles, in a one-pot multicomponent synthesis of various pyrimidine derivatives using a ball milling technique. acs.orgacs.org This approach has been shown to be scalable to the multigram level and allows for easy product isolation. acs.org The synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines has also been achieved through a catalyst-free and solvent-free multicomponent reaction in a ball mill under mild conditions. rsc.org

Mechanochemistry in Pyrimidine Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained significant traction as a sustainable synthetic strategy. researchgate.net Ball milling is a common mechanochemical technique where reactants are ground together, often in the absence of a solvent, to provide the energy for a chemical transformation. rsc.org This method can trigger novel reactivity and selectivity patterns that are not always achievable in solution-based synthesis. rsc.orgresearchgate.net

The synthesis of various pyrimidine analogues has been successfully demonstrated using mechanochemical approaches. For example, a solvent-less ball milling technique has been employed for the one-pot multicomponent synthesis of pyrimidine derivatives with high efficiency. acs.orgacs.org This method is considered environmentally friendly, with a high Ecoscale score and a low E-factor. acs.org The reaction of 6-aminouracil, an aromatic aldehyde, and a 1,3-diketone in a ball mill provides a cost-effective and competent route to pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines without the need for a catalyst or solvent. rsc.org The high energy from milling facilitates Knoevenagel condensation and subsequent Michael addition and cyclization steps. rsc.org

Catalytic Approaches in Bromopyrimidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of complex molecules. In the synthesis of brominated pyrimidines, catalytic methods, particularly those involving transition metals, are indispensable for achieving specific bond formations and functionalizations.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper, Nickel)

Transition metals such as palladium, copper, and nickel are widely used to catalyze cross-coupling reactions, which are fundamental for the synthesis and functionalization of aromatic and heteroaromatic compounds, including bromopyrimidines. mdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, with reactions like the Suzuki-Miyaura coupling being particularly valuable. mdpi.com This reaction is frequently used for the arylation of heteroaromatics. mdpi.com For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine can be arylated with various aryl or heteroaryl boronic acids using a Pd(0) catalyst, such as Pd(PPh₃)₄, to produce novel pyrimidine analogs. mdpi.com The efficiency of these couplings can be influenced by the choice of base and solvent. mdpi.com Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines with amines have also been developed, providing a route to N³-substituted 2,3-diaminopyridines. nih.gov

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for certain cross-coupling reactions. nih.gov Copper-catalyzed reactions are widely employed in organic synthesis due to the accessibility and low toxicity of copper. nih.gov Copper-catalyzed amination of 3-bromopyridine and 2-bromopyrimidine has been shown to be a suitable method for introducing amino groups into the pyrimidine ring. researchgate.net Furthermore, copper-catalyzed synthesis of indole-fused quinazolinones from 2-(2-bromoaryl)indoles demonstrates the utility of copper in facilitating C-N coupling reactions under microwave irradiation. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful tool for a variety of cross-coupling reactions, often complementing or offering advantages over palladium-based systems. acs.org Nickel-catalyzed protocols have been developed for the amination of heteroaryl bromides, including 5-bromopyrimidine, with primary and secondary amines. acs.org These reactions can proceed under thermal conditions without the need for light or external ligands. acs.org Nickel is also effective in catalyzing the cross-electrophile coupling of 2-chloropyridines with alkyl bromides. nih.gov A photochemically-mediated, nickel-catalyzed method has been developed for the N-arylation of sulfamides with aryl bromides, showcasing the versatility of nickel catalysis. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Reactions in Pyrimidine Synthesis

| Catalyst Type | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylated pyrimidines | mdpi.com |

| Palladium | C,N-Cross Coupling | 3-bromo-2-aminopyridine | N³-substituted 2,3-diaminopyridines | nih.gov |

| Copper | Amination | 2-bromopyrimidine | Aminopyrimidines | researchgate.net |

| Copper | C-N Coupling | 2-(2-bromoaryl)indoles | Indole-fused quinazolinones | nih.gov |

| Nickel | Amination | 5-bromopyrimidine | Aminated pyrimidines | acs.org |

| Nickel | N-Arylation | Aryl bromides | N-(hetero)aryl sulfamides | nih.gov |

Organocatalysis in Pyrimidine Assembly

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules like pyrimidine derivatives. The synthesis of the 2,5-dimethylpyrimidine (B1581758) core, the precursor to this compound, can be envisioned through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with an appropriate amidine. Organocatalysts, such as proline and its derivatives, can facilitate this condensation by activating the carbonyl groups of acetylacetone towards nucleophilic attack by the amidine. researchgate.net

The general mechanism involves the formation of an enamine intermediate from the reaction of the dicarbonyl compound with the organocatalyst. This activation enhances the nucleophilicity of the alpha-carbon, facilitating the initial addition to the amidine. Subsequent cyclization and dehydration steps lead to the formation of the pyrimidine ring. The use of organocatalysts in such multicomponent reactions often leads to high yields and selectivities under mild reaction conditions. mdpi.com While specific organocatalytic examples for the synthesis of 2,5-dimethylpyrimidine are not extensively documented, the principles have been successfully applied to a wide range of substituted pyrimidines.

Table 1: Examples of Organocatalysts in Pyrimidine Synthesis

| Organocatalyst | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| L-Proline | Aromatic Aldehyde, Urea/Thiourea, 3,4-dihydro-(2H)-pyran | 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones | High | nih.gov |

| Diarylprolinol silyl ether | Pyrimidines, α,β-unsaturated aldehydes | Chiral acyclic pyrimidine nucleosides | 51-78 | researchgate.net |

Heterogeneous and Reusable Catalytic Systems

Heterogeneous catalysts offer significant advantages in terms of ease of separation, recovery, and reusability, aligning well with the principles of sustainable chemistry. For the synthesis of pyrimidine derivatives, various solid catalysts have been investigated. These catalysts are often solid acids or bases that can promote the key condensation and cyclization steps.

For instance, nano-NiZr4(PO4)6 has been reported as an effective and retrievable heterogeneous catalyst for the synthesis of pyrimidines from benzaldehydes, guanidine hydrochloride, and malononitrile. nanochemres.org Such catalysts can be readily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. The use of high-surface-area MgO has also been demonstrated to effectively catalyze the three-component reaction of aldehydes, amidine systems, and active methylene compounds to form pyrimidine derivatives. rasayanjournal.co.in The reusability of these catalysts is a key feature, contributing to a more economical and environmentally friendly process.

Table 2: Performance of Reusable Heterogeneous Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Product | Yield (%) | Reusability (cycles) | Reference |

|---|---|---|---|---|---|

| Nano-NiZr4(PO4)6 | Multicomponent reaction | Substituted pyrimidines | High | Multiple | nanochemres.org |

| High-surface-area MgO | Three-component reaction | 4-amino-5-pyrimidine carbonitriles | High | Consistent activity | rasayanjournal.co.in |

| Fe3O4@poly(vinyl alcohol) NPs | Three-component reaction | Pyrano[2,3-d]-pyrimidinediones | High | 4 | tudelft.nl |

Green Chemistry Principles in Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of pyrimidines aims to reduce the environmental impact of these processes. This involves the use of safer reagents and solvents, energy-efficient methods, and the minimization of waste.

Renewable Feedstocks and Biocatalysis

A key aspect of green chemistry is the utilization of renewable resources. While the direct synthesis of this compound from renewable feedstocks is not well-established, the precursor, acetylacetone, can potentially be derived from biomass. For instance, levulinic acid, a platform chemical derivable from lignocellulosic biomass, can be converted to other valuable chemicals. While a direct route to acetylacetone from biomass is not common, research into biorefineries is continuously exploring new pathways to produce key chemical intermediates from renewable sources.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. While the de novo biosynthesis of pyrimidines in organisms is a well-understood enzymatic process, the application of isolated enzymes for the synthesis of specific, non-natural pyrimidine derivatives is an area of ongoing research. Enzymes could potentially be engineered to catalyze the condensation of bio-derived dicarbonyl compounds with amidines, offering a sustainable route to the pyrimidine core. For example, alcohols derived from indigestible biomass (lignocellulose) have been used in the iridium-catalyzed multicomponent synthesis of pyrimidines. nih.gov

Energy-Efficient Processes

To enhance the energy efficiency of pyrimidine synthesis, alternative energy sources to conventional heating are being explored. Microwave-assisted synthesis has emerged as a prominent technique in this regard. Microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields. nih.govsciencepublishinggroup.com The direct and efficient heating of the reaction mixture by microwaves often leads to a more uniform temperature distribution and faster reaction rates compared to conventional heating methods. rsc.orgjaveriana.edu.co This can translate to substantial energy savings, particularly in large-scale production. Solar energy has also been explored as a renewable energy source for the synthesis of pyrano[2,3-d]pyrimidine scaffolds under catalyst- and solvent-free conditions, demonstrating excellent yields and atom economy. bohrium.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Pyrimidine Synthesis

| Reaction | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Pyrano[2,3-d]pyrimidines | Microwave | 3-6 min | 78-94 | rsc.org |

| Conventional Heating | 2-6 h | 69-86 | rsc.org | |

| Synthesis of 4,6-Diarylpyrimidines | Microwave | Shorter | Acceptable to good | javeriana.edu.co |

| Conventional Heating | Longer | Higher | javeriana.edu.co |

Waste Reduction and Byproduct Minimization

A central tenet of green chemistry is the minimization of waste. This can be achieved through the use of high-yielding reactions, atom-economical processes, and the reduction or elimination of auxiliary substances like solvents and separation agents. The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is a useful metric for quantifying the environmental impact of a chemical process. tudelft.nlrsc.orgsheldon.nl

In the context of this compound synthesis, waste can be minimized by employing one-pot, multicomponent reactions for the assembly of the pyrimidine ring. This approach reduces the need for intermediate purification steps, thereby saving on solvents and reducing material loss. The choice of brominating agent is also crucial. Traditional bromination with elemental bromine generates hydrogen bromide as a byproduct. The use of alternative brominating agents like N-bromosuccinimide (NBS) can sometimes offer better atom economy and easier work-up. Furthermore, performing reactions in greener solvents, such as water or ionic liquids, or under solvent-free conditions can significantly reduce the E-factor. rasayanjournal.co.inpowertechjournal.com

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing more efficient catalysts. The synthesis of the 2,5-dimethylpyrimidine core from acetylacetone and an amidine likely proceeds through a well-established pathway for pyrimidine formation from 1,3-dicarbonyl compounds, often referred to as the Pinner synthesis. slideshare.net

The reaction is believed to initiate with the nucleophilic attack of one of the amino groups of the amidine on one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic 2,5-dimethylpyrimidine ring. Spectroscopic techniques such as 13C NMR have been instrumental in elucidating the detailed mechanistic pathways of these reactions, allowing for the identification of key intermediates like ring-closed dihydroxytetrahydropyrimidines and open-chain enamides. cdnsciencepub.comcdnsciencepub.com

The subsequent bromination of 2,5-dimethylpyrimidine to form this compound is an electrophilic aromatic substitution reaction. The pyrimidine ring is generally considered electron-deficient; however, the presence of two electron-donating methyl groups at the 2- and 5-positions activates the ring towards electrophilic attack. The regioselectivity of the bromination, favoring the C4 position, is governed by the directing effects of the nitrogen atoms and the methyl groups. The nitrogen atoms deactivate the adjacent C2, C4, and C6 positions, but the methyl groups at C2 and C5 provide activation. The attack at the C4 position is likely favored due to a combination of electronic and steric factors, leading to a more stable intermediate carbocation compared to attack at other positions. Computational studies on the electrophilic substitution of substituted pyrimidines can provide valuable insights into the transition states and intermediates, helping to rationalize the observed regioselectivity.

Reactivity and Derivatization of 4 Bromo 2,5 Dimethylpyrimidine

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the 4-Bromo-2,5-dimethylpyrimidine ring is susceptible to displacement by various nucleophiles. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the cleavage of the carbon-bromine bond and the formation of a new bond with the nucleophile.

The displacement of the bromine atom by nitrogen-based nucleophiles, particularly amines, is a common method for the synthesis of 4-aminopyrimidine (B60600) derivatives. The reactivity of halogenated pyrimidines towards aminolysis has been studied, and within groups of corresponding chloro-, bromo-, and iodo-pyrimidines, the bromopyrimidine is typically the most reactive. rsc.org This process, known as aminolysis, involves the direct reaction of this compound with a primary or secondary amine.

The general reaction proceeds by the lone pair of electrons on the nitrogen atom of the amine attacking the electron-deficient C4 position of the pyrimidine (B1678525) ring, displacing the bromide ion. chemguide.co.uk This reaction can be performed under various conditions, often requiring heat or acidic promotion. nih.gov For instance, hydrochloric acid-promoted amination has been shown to be effective, with water sometimes serving as a viable solvent. nih.gov The use of excess amine or a co-base is often necessary to neutralize the hydrogen bromide generated during the reaction. nih.gov This methodology allows for the synthesis of a diverse range of N-substituted 2,5-dimethylpyrimidin-4-amines, which are important scaffolds in medicinal chemistry.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles Note: This table is illustrative of the general reaction type, as specific examples for this compound may vary.

| Nitrogen Nucleophile | Product | Typical Conditions |

|---|---|---|

| Ammonia | 2,5-Dimethylpyrimidin-4-amine nih.gov | Excess ammonia, heat |

| Primary Amine (R-NH₂) | N-Alkyl-2,5-dimethylpyrimidin-4-amine | Heat, optional base or acid catalyst |

| Secondary Amine (R₂NH) | N,N-Dialkyl-2,5-dimethylpyrimidin-4-amine | Heat, optional base or acid catalyst |

Analogous to reactions with amines, the bromine atom can be displaced by sulfur-containing nucleophiles like thiols or thiolates to form thioether derivatives. The reaction typically involves treating this compound with a thiol (R-SH) in the presence of a base. The base deprotonates the thiol to generate a more nucleophilic thiolate anion (R-S⁻), which then attacks the pyrimidine ring and displaces the bromide.

This reaction is a fundamental method for forming carbon-sulfur bonds on the pyrimidine core. The resulting 4-(alkylthio)- or 4-(arylthio)-2,5-dimethylpyrimidines are valuable intermediates for further synthetic transformations or as target molecules in various chemical studies. The synthesis of S-substituted derivatives based on a 4,6-dimethylpyrimidine-2-thiol (B7761162) structure highlights the utility of this class of reactions in creating diverse molecules. researchgate.net

Besides nitrogen and sulfur nucleophiles, the bromine atom of this compound can be displaced by other nucleophiles. For example, reaction with oxygen-containing nucleophiles such as alkoxides (RO⁻) or hydroxide (B78521) (OH⁻) can lead to the formation of ethers and hydroxylated pyrimidines, respectively. The reaction with hydroxide, leading to hydrolysis, can sometimes be a competing side reaction during aminations conducted in aqueous media. nih.gov These reactions broaden the synthetic utility of this compound, allowing for the introduction of a variety of functional groups at the 4-position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and widely used strategy for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, where the bromine atom is replaced by various organic groups.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for the synthesis of biaryls. nih.gov This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. nih.govmdpi.com

In the context of this compound, it can be reacted with a variety of aryl- or heteroaryl-boronic acids in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl- or 4-heteroaryl-2,5-dimethylpyrimidines. mdpi.com Key advantages of the Suzuki-Miyaura reaction include its tolerance for a wide range of functional groups and generally mild reaction conditions. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrimidines

| Component | Example |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] nih.govmdpi.com |

| Base | Potassium phosphate (B84403) (K₃PO₄), Potassium carbonate (K₂CO₃) nih.govmdpi.com |

| Solvent | 1,4-Dioxane/Water, Toluene nih.govmdpi.com |

| Product | 4-Aryl-2,5-dimethylpyrimidine |

The Sonogashira coupling is a highly effective method for the formation of a bond between an sp²-hybridized carbon (from an aryl or vinyl halide) and an sp-hybridized carbon (from a terminal alkyne). nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. rsc.org

This compound can be coupled with various terminal alkynes using Sonogashira conditions to synthesize 4-alkynyl-2,5-dimethylpyrimidines. These products are valuable for their applications in materials science and as precursors for more complex heterocyclic structures. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov

Table 3: General Parameters for Sonogashira Coupling

| Component | Example |

|---|---|

| Aryl Halide | This compound |

| Alkyne | Phenylacetylene, 1-Heptyne |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) iodide (CuI) nih.gov |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Product | 4-Alkynyl-2,5-dimethylpyrimidine |

Other Cross-Coupling Methodologies

Beyond the well-established Suzuki and Buchwald-Hartwig reactions, the bromine atom at the C4 position of this compound serves as a versatile handle for various other palladium-catalyzed cross-coupling methodologies. These reactions are fundamental for forging new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this pyrimidine core.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org The Stille reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. libretexts.orgnrochemistry.com For this compound, a typical Stille coupling would involve reaction with an organostannane (e.g., R-Sn(Bu)₃) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield the corresponding 4-substituted-2,5-dimethylpyrimidine. harvard.edu

Sonogashira Coupling: A powerful method for the formation of C(sp²)-C(sp) bonds, the Sonogashira coupling joins a vinyl or aryl halide with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts and is carried out under mild, basic conditions. wikipedia.orgnih.gov The reaction of this compound with a terminal alkyne provides a direct route to 4-alkynyl-2,5-dimethylpyrimidines, which are valuable precursors for more complex heterocyclic structures. rsc.org

Heck Coupling: The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgmdpi.com This methodology allows for the direct vinylation of the pyrimidine ring. Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) under Heck conditions would yield a 4-vinyl-2,5-dimethylpyrimidine derivative. amanote.comresearchgate.net The reaction typically exhibits high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Table 1: Overview of Other Cross-Coupling Methodologies

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Type |

|---|---|---|---|---|

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(0), e.g., Pd(PPh₃)₄ | C(sp²)-C(sp³), C(sp²)-C(sp²), etc. | 4-Alkyl/Aryl-2,5-dimethylpyrimidine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0)/Cu(I), Base | C(sp²)-C(sp) | 4-Alkynyl-2,5-dimethylpyrimidine |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0), Base | C(sp²)-C(sp²) | 4-Vinyl-2,5-dimethylpyrimidine |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. However, the presence of electron-donating substituents can mitigate this effect and enable substitution to occur.

In the case of this compound, the molecule possesses two activating methyl groups at the C2 and C5 positions. The only available position for substitution is the C6-H bond. While the methyl groups direct electrophilic attack to ortho and para positions, the electronic environment of the C6 position is complex. It is ortho to the C5-methyl group but also adjacent to a ring nitrogen. Furthermore, the bromine atom at C4 exerts a deactivating inductive effect.

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex organic molecules, including heterocycles. nih.govthieme-connect.de For this compound, this approach is particularly attractive as it allows for the derivatization of the only available C-H bond at the C6 position without the need for pre-functionalization.

Given that this compound has only one C-H bond on the pyrimidine ring (C6-H), any C-H functionalization is inherently regioselective. The challenge lies in activating this specific bond. Several strategies can be employed:

Transition-Metal-Catalyzed C-H Activation: Palladium catalysis is a common method for the direct arylation or olefination of heterocycles. rsc.org These reactions can proceed through various mechanisms, often involving concerted metalation-deprotonation or electrophilic palladation. For pyrimidines, directing groups can be installed to guide the metal catalyst to a specific C-H bond, although in this substrate, the inherent reactivity of the C6 position adjacent to a nitrogen atom can be exploited. researchgate.net

Radical-Based Functionalization (Minisci-type Reactions): Electron-deficient heterocycles like pyrimidines are excellent substrates for radical substitution reactions. nih.gov Under Minisci conditions, an alkyl or acyl radical, generated from various precursors, can add to the protonated pyrimidine ring. The resulting radical cation is then oxidized to restore aromaticity. This method provides a direct route to introduce alkyl or acyl groups at the C6 position. The regioselectivity is governed by the electronics of the ring, with radical attack favored at positions ortho and para to the nitrogen atoms (C2, C4, C6). nih.govnih.gov

Directed C-H functionalization strategies enable the formation of both new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C6 position of this compound.

Formation of C-C Bonds:

Arylation/Olefination: Palladium-catalyzed C-H functionalization allows for the coupling of the C6 position with aryl halides or alkenes, leading to the formation of 6-aryl or 6-vinyl derivatives, respectively. rsc.org

Alkylation/Acylation: Minisci-type reactions are particularly effective for forging C-C bonds by introducing a variety of alkyl and acyl groups onto the electron-poor pyrimidine nucleus. nih.gov

Formation of C-N Bonds:

Amination: Recent advances have enabled the direct C-H amination of pyrimidines. acs.org These methods often involve generating an intermediate pyrimidinyl iminium salt, which can then react with various nitrogen nucleophiles. This allows for the introduction of primary, secondary, or other amine functionalities at the C6 position, providing access to a class of compounds that are highly prevalent in bioactive molecules. researchgate.netacs.org

Table 2: C-H Functionalization at the C6 Position

| Strategy | Reagent Type | Bond Formed | Product Class |

|---|---|---|---|

| Pd-Catalyzed C-H Activation | Aryl Halides, Alkenes | C-C | 6-Aryl/Vinyl-4-bromo-2,5-dimethylpyrimidine |

| Minisci-type Reaction | Alkyl/Acyl Radical Precursors | C-C | 6-Alkyl/Acyl-4-bromo-2,5-dimethylpyrimidine |

| Site-Selective Amination | Aminating Agents | C-N | 6-Amino-4-bromo-2,5-dimethylpyrimidine |

Ring Modification and Diversification Strategies

While functionalization of existing positions on the pyrimidine ring is a common strategy, more advanced methods involve the modification of the heterocyclic core itself. These strategies offer a powerful way to achieve significant structural diversification, which is crucial in fields like drug discovery for exploring structure-activity relationships (SAR). nsf.gov

A novel and powerful strategy for pyrimidine diversification involves a "deconstruction-reconstruction" sequence. nsf.govnih.gov This approach, recently detailed by McNally and coworkers, allows for the conversion of a pyrimidine core into a variety of other nitrogen-containing heterocycles. mcnallygroup.orgresearchgate.netnsf.gov

The process begins with the activation of the pyrimidine ring. The pyrimidine is treated with an activating agent (e.g., triflic anhydride) and an aniline (B41778) nucleophile to form a stable N-arylpyrimidinium salt. researchgate.net This activation step is crucial as it renders the C2 position susceptible to nucleophilic attack. Subsequent treatment with a nucleophilic base (e.g., piperidine (B6355638) in ethanol) leads to the cleavage of the ring, excising the C2 carbon and forming a versatile three-carbon iminoenamine building block. nsf.govresearchgate.net

This iminoenamine intermediate is a surrogate for a 1,3-dicarbonyl compound and can be used in a wide range of classical de novo heterocycle syntheses. nsf.gov For instance:

Reconstruction: Reacting the iminoenamine with guanidine (B92328) allows for the reconstruction of a 2-aminopyrimidine (B69317) ring, effectively enabling the substitution of the original C2 position. researchgate.net

Diversification: By reacting the iminoenamine with other reagents, such as hydroxylamine (B1172632) or hydrazine (B178648), one can synthesize completely different five-membered heterocyclic rings like 1,2-oxazoles or pyrazoles, respectively. nsf.govnih.gov

This strategy effectively uses the pyrimidine core as a "masked, diversifiable three-carbon unit," enabling late-stage structural modifications that would be challenging to achieve through traditional synthetic routes. nsf.gov

Ring Transformations and Rearrangements of this compound

The pyrimidine ring system, while aromatic, is susceptible to nucleophilic attack, which can lead to a variety of ring transformations and rearrangements. In the case of this compound, the presence of a good leaving group (bromide) at an electron-deficient position facilitates such reactions, particularly with strong nucleophiles like hydrazine. These transformations often result in the formation of a new heterocyclic ring system with different properties and substitution patterns.

One of the most significant rearrangements that substituted pyrimidines can undergo is the transformation into a pyrazole (B372694) ring system. This reaction is typically initiated by the nucleophilic addition of a hydrazine derivative to the pyrimidine ring, followed by a series of bond cleavage and formation steps, ultimately leading to a more thermodynamically stable five-membered heterocyclic ring.

Pyrimidine-to-Pyrazole Ring Transformation

The reaction of this compound with hydrazine is a prime example of a pyrimidine-to-pyrazole ring transformation. While early examples of such transformations often required harsh reaction conditions, modern synthetic methods have been developed that proceed under milder conditions, broadening the scope and functional group tolerance of this rearrangement. A key strategy in facilitating this transformation is the activation of the pyrimidine ring to enhance its electrophilicity.

Recent studies have shown that the N-acylation or N-sulfonylation of the pyrimidine ring can significantly lower its LUMO energy, making it more susceptible to nucleophilic attack by hydrazine at ambient temperatures. For instance, the activation of a pyrimidine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) at room temperature, followed by the addition of hydrazine, can lead to an efficient ring contraction to the corresponding pyrazole.

The proposed mechanism for the transformation of this compound to the corresponding pyrazole derivative, 3,5-dimethyl-1H-pyrazole, upon reaction with hydrazine hydrate (B1144303) is as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of hydrazine at the C6 position of the pyrimidine ring. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms in the ring and is sterically accessible.

Ring Opening: Following the initial attack, the pyrimidine ring undergoes cleavage of the N1-C6 bond, leading to an open-chain intermediate.

Intramolecular Cyclization: The terminal amino group of the hydrazine moiety in the open-chain intermediate then attacks the C4 carbon, which bears the bromo substituent.

Elimination and Aromatization: Subsequent elimination of hydrogen bromide and a molecule of formamidine (B1211174) (or its equivalent) from the cyclized intermediate results in the formation of the aromatic pyrazole ring.

This transformation represents a formal carbon deletion from the pyrimidine ring, specifically the C2 carbon, which is extruded during the rearrangement.

The following table summarizes the key aspects of a typical pyrimidine-to-pyrazole ring transformation, based on analogous reactions reported in the literature.

| Reactant | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | 1. Trifluoromethanesulfonic anhydride (Tf₂O) 2. Hydrazine hydrate (H₂NNH₂·H₂O) | 1,4-Dioxane | 23, then 35 | 3,5-Dimethyl-1H-pyrazole | Not specifically reported, but analogous reactions yield 40-90% |

It is important to note that the regioselectivity of the N-substitution on the resulting pyrazole can be influenced by the nature of the substituent on the hydrazine derivative used.

This ring transformation of this compound into a pyrazole derivative is a powerful synthetic tool, allowing for the conversion of a common six-membered diazine into a widely prevalent five-membered diazole, both of which are important scaffolds in medicinal and agricultural chemistry.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Bromo 2,5 Dimethylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C). However, specific experimental NMR data for 4-Bromo-2,5-dimethylpyrimidine, including chemical shifts, coupling constants, and multiplicity, are absent from the reviewed literature.

¹H NMR Analysis for Proton Environments

An analysis of the proton environments of this compound would be expected to reveal distinct signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring and the protons of the two methyl groups. The chemical shifts of the methyl protons would likely differ due to the influence of the adjacent nitrogen atoms and the bromine substituent. The single aromatic proton's position would be significantly influenced by the surrounding electronegative atoms. Without experimental data, a detailed analysis and assignment of these proton signals remain speculative.

¹³C NMR Analysis for Carbon Framework

Similarly, the carbon framework of this compound has not been experimentally detailed using ¹³C NMR spectroscopy. Such an analysis would provide crucial information on the chemical environment of each of the six carbon atoms in the molecule. The expected spectrum would show distinct peaks for the two methyl carbons and the four carbons of the pyrimidine ring. The carbon atom bonded to the bromine would exhibit a characteristic chemical shift, as would the carbons adjacent to the nitrogen atoms.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning proton and carbon signals and establishing connectivity within a molecule. These experiments correlate the signals of directly bonded (HSQC) and long-range coupled (HMBC) nuclei. In the absence of primary ¹H and ¹³C NMR data, no such 2D NMR studies for this compound have been reported.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations within a compound. Regrettably, specific vibrational spectra for this compound are not available in the surveyed scientific literature.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to C-H stretching and bending vibrations of the methyl groups and the aromatic ring. Additionally, vibrations associated with the C=N and C=C bonds of the pyrimidine ring, as well as the C-Br stretching frequency, would be anticipated. Without experimental data, a definitive analysis of these vibrational modes is not possible.

Raman Spectroscopy

Raman spectroscopy, which is sensitive to non-polar bonds, would complement FTIR analysis by providing information on the symmetric vibrations of the pyrimidine ring and the C-C and C-Br bonds. The Raman spectrum for this compound remains unrecorded in publicly accessible sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores.

For this compound, the pyrimidine ring, with its alternating double bonds and nitrogen heteroatoms, constitutes the primary chromophore. The presence of the bromine atom and methyl groups as substituents on the ring is expected to influence the energy of the electronic transitions and, consequently, the absorption maxima (λmax). These substituents can cause shifts in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in the intensity of the absorption.

A typical UV-Vis spectrum for an aromatic compound like this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are typically of lower intensity and may appear at longer wavelengths.

Despite the theoretical utility of this technique, a thorough review of scientific literature and chemical databases did not yield specific experimental UV-Vis absorption data for this compound. Therefore, the precise absorption maxima and molar absorptivity values remain to be experimentally determined and reported.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is illustrative and indicates that no specific experimental UV-Vis data for this compound was found in the public domain.

High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is an indispensable tool for the precise determination of the elemental composition of a molecule. Unlike standard mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This high precision allows for the calculation of a unique elemental formula, as the exact masses of isotopes are not integers.

For this compound, the molecular formula is C6H7BrN2. The theoretical monoisotopic mass of this compound can be calculated by summing the exact masses of its constituent isotopes (12C, 1H, 79Br, and 14N). This calculated exact mass serves as a benchmark for comparison with the experimentally determined value from HRMS. A close correlation between the measured and calculated exact mass provides strong evidence for the proposed elemental composition, thereby confirming the molecular formula of the compound.

The theoretical monoisotopic mass for the [M+H]+ ion of this compound is 186.98654 Da. iucr.org Experimental determination via HRMS would be expected to yield a value very close to this, within a few parts per million (ppm), which would unequivocally confirm its elemental composition.

| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Elemental Formula |

| [M+H]+ | 186.98654 | Data Not Available | Data Not Available | C6H8BrN2 |

| [M+Na]+ | 208.96848 | Data Not Available | Data Not Available | C6H7BrN2Na |

This table presents the calculated exact masses for common adducts of this compound. Experimental data from HRMS analysis was not found in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays can be used to calculate the positions of the atoms within the crystal lattice, providing a detailed picture of the molecular structure, including bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the precise geometry of the pyrimidine ring, the positions of the bromo and dimethyl substituents, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the physical properties of the compound.

The process of obtaining a crystal structure involves growing a suitable single crystal, collecting diffraction data, solving the structure using computational methods, and refining the structural model. The final results are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), and reported with key crystallographic parameters.

A search of the available scientific literature and crystallographic databases did not reveal a published crystal structure for this compound. Therefore, the detailed solid-state structure, including precise bond lengths and angles, has not been publicly reported.

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (Å3) | Data Not Available |

| Z | Data Not Available |

This table is illustrative and highlights the absence of published X-ray crystallographic data for this compound in the public domain.

Computational and Theoretical Investigations of 4 Bromo 2,5 Dimethylpyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular behavior at the atomic level. Among the most widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. DFT provides a balance between accuracy and computational cost, making it an ideal method for studying medium-sized organic molecules like 4-Bromo-2,5-dimethylpyrimidine. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set (e.g., 6-311G(d,p)) that describes the atomic orbitals.

Geometry Optimization and Molecular Structure Prediction

A primary application of quantum chemical calculations is the determination of a molecule's most stable three-dimensional arrangement, known as its equilibrium geometry. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, this would involve predicting the bond lengths, bond angles, and dihedral angles that define the pyrimidine (B1678525) ring and its substituents.

The resulting data allows for a precise structural characterization. The pyrimidine ring is expected to be nearly planar, with slight distortions potentially introduced by the bulky bromine atom and methyl groups. The predicted bond lengths for C-N, C-C, C-H, and C-Br bonds can be compared to experimental data for similar heterocyclic compounds to validate the computational model.

Table 1: Illustrative Predicted Geometric Parameters for this compound (Note: These are representative values for a DFT/B3LYP calculation and are for illustrative purposes.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-N1 | 1.34 Å |

| N1-C6 | 1.33 Å | |

| C4-C5 | 1.40 Å | |

| C4-Br | 1.89 Å | |

| C2-C(CH3) | 1.51 Å | |

| C5-C(CH3) | 1.50 Å | |

| Bond Angles | N1-C2-N3 | 127° |

| C4-C5-C6 | 117° | |

| Br-C4-N3 | 115° | |

| Br-C4-C5 | 125° | |

| Dihedral Angle | N3-C4-C5-C6 | ~0° |

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations can be performed to confirm that the structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the frequencies of the fundamental modes of vibration. Each calculated frequency corresponds to a specific atomic motion, such as the stretching or bending of bonds.

For this compound, characteristic vibrational modes would include C-H stretching from the methyl groups, stretching and bending modes of the pyrimidine ring, and the distinctive low-frequency vibration of the C-Br bond. Theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific absorption bands to their corresponding molecular motions. Due to systematic errors in the harmonic approximation used, calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. scispace.com

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). microbenotes.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgripublication.com Conversely, a small gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the bromine atom, while the LUMO would be distributed across the π-system of the ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are representative values for a DFT/B3LYP calculation and are for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 5.65 eV |

Atomic Charge Distribution (e.g., Mulliken Charges)

The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges on each atom. The Mulliken population analysis is one common method for assigning these charges. semanticscholar.org This analysis provides insight into the electrostatic potential of the molecule and helps identify atoms that are electron-rich (negative charge) or electron-poor (positive charge).

In this compound, the highly electronegative nitrogen atoms are expected to carry a significant negative charge. The carbon atom bonded to the bromine (C4) would likely have a positive charge due to the electronegativity of the adjacent nitrogen and bromine atoms. The bromine atom itself will be negative, drawing electron density from the ring. This charge distribution is crucial for understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic attack.

Table 3: Illustrative Mulliken Atomic Charges for this compound (Note: These are representative values for a DFT/B3LYP calculation and are for illustrative purposes.)

| Atom | Charge (e) |

| N1 | -0.65 |

| C2 | +0.45 |

| N3 | -0.68 |

| C4 | +0.25 |

| C5 | -0.15 |

| C6 | +0.10 |

| Br | -0.12 |

Electronic Band Structure

The concept of an electronic band structure is typically applied to periodic systems, such as crystalline solids, rather than individual molecules. In a solid, the discrete molecular orbitals of individual molecules interact and broaden into continuous energy bands. The gap between the highest occupied band (valence band) and the lowest unoccupied band (conduction band) is known as the band gap, which is analogous to the HOMO-LUMO gap in a single molecule.

If this compound were to form a molecular crystal, theoretical calculations could predict its solid-state properties, including the electronic band structure and density of states (DOS). Such an analysis would be crucial for evaluating its potential use in semiconductor or other electronic material applications. The band gap would determine the material's electrical conductivity and optical properties. Without experimental crystal structure data, this analysis remains a hypothetical extension of the molecular-level computations.

Reaction Mechanism Studies through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By employing methods such as Density Functional Theory (DFT), researchers can map out potential energy surfaces, identify intermediates, and characterize transition states, providing insights that are often difficult to obtain through experimental means alone. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, computational studies are crucial for understanding catalyst behavior, substrate reactivity, and the factors governing reaction efficiency and selectivity. These theoretical investigations help in optimizing reaction conditions and in the rational design of new synthetic pathways.

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of a reaction step. For reactions involving this compound, computational chemists would aim to locate and characterize the geometries of all relevant transition states.

Energy Profiles of Reaction Pathways

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Pd(0) Catalyst | 0.0 |

| Arylboronic Acid + Base | -5.2 | |

| Oxidative Addition | Transition State 1 (TS1) | +15.5 |

| Intermediate 1 (Oxidative Addition Complex) | -10.1 | |

| Transmetalation | Transition State 2 (TS2) | +12.8 |

| Intermediate 2 (Transmetalation Complex) | -18.3 | |

| Reductive Elimination | Transition State 3 (TS3) | +20.7 |

| Products + Regenerated Pd(0) Catalyst | -25.0 |

Note: The data in this table is illustrative for a generic Suzuki-Miyaura reaction pathway and does not represent experimentally verified values for this compound. It serves to demonstrate the typical output of a computational energy profile analysis.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. By calculating theoretical spectra, researchers can assign experimental peaks with greater confidence, understand the electronic and vibrational nature of the molecule, and predict the spectroscopic features of yet-to-be-synthesized compounds. Density Functional Theory (DFT) is widely used for calculating IR and NMR spectra, while Time-Dependent DFT (TD-DFT) is the method of choice for electronic (UV-Vis) spectra. nih.gov

Theoretical IR, NMR, and UV-Vis Spectra

For this compound, computational methods can predict its key spectroscopic signatures.

Infrared (IR) Spectrum: DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. For instance, calculations would predict the characteristic stretching frequencies for the C-H bonds on the methyl groups and the pyrimidine ring, as well as the C=N, C=C, and C-Br vibrations. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectrum: The chemical shifts (δ) of ¹H and ¹³C nuclei can be accurately calculated. These calculations would predict the distinct signals for the two methyl groups and the different hydrogen and carbon atoms on the pyrimidine ring. The predicted shifts are crucial for assigning the peaks in an experimental NMR spectrum, helping to confirm the molecular structure.

UV-Vis Spectrum: TD-DFT calculations are used to determine the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light in the UV-visible range. The calculations yield the absorption wavelength (λ_max) and the oscillator strength (f), which is related to the intensity of the absorption band. For pyrimidine derivatives, these transitions often involve π → π* and n → π* excitations within the aromatic ring. mdpi.com The results can help explain the color and photophysical behavior of the compound.

The following table illustrates how theoretical spectroscopic data for a pyrimidine derivative is typically presented and compared with experimental values.

| Spectroscopy Type | Parameter | Calculated Value (Illustrative) | Experimental Value (Illustrative) |

|---|---|---|---|

| IR | ν(C-H, ring) | 3150 cm⁻¹ | 3080 cm⁻¹ |

| ν(C=N) | 1595 cm⁻¹ | 1560 cm⁻¹ | |

| ν(C-Br) | 680 cm⁻¹ | 665 cm⁻¹ | |

| ¹H NMR | δ(H, ring) | 8.5 ppm | 8.4 ppm |

| δ(CH₃) | 2.6 ppm | 2.5 ppm | |

| δ(CH₃) | 2.4 ppm | 2.3 ppm | |

| UV-Vis | λ_max (π → π) | 270 nm | 275 nm |

| λ_max (n → π) | 315 nm | 320 nm |

Note: The data presented is for an illustrative substituted pyrimidine and is intended to show the typical correlation between calculated and experimental spectroscopic data.

Studies on Optical and Photophysical Properties

The study of optical and photophysical properties through computational methods reveals how a molecule interacts with light, which is fundamental for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) devices. tum.de Theoretical calculations can predict properties like absorption and emission wavelengths, fluorescence quantum yields, and NLO responses. mdpi.comuit.no For pyrimidine derivatives, the electron-deficient nature of the ring makes them interesting scaffolds for creating materials with tailored optical properties. mdpi.com

Linear and Non-Linear Optical Properties

Computational chemistry allows for the prediction of both linear and non-linear optical properties, providing a molecular-level understanding of a material's response to an electric field, such as that from light.

Non-Linear Optical (NLO) Properties: These properties describe the molecule's response to intense electromagnetic fields, such as those from a laser. The most important parameter for second-order NLO materials is the first hyperpolarizability (β), while the second hyperpolarizability (γ) is critical for third-order NLO effects. Molecules with large hyperpolarizability values are sought after for applications in frequency conversion and optical switching. researchgate.net Computational studies on pyrimidine derivatives have shown that their NLO properties can be tuned by modifying substituents on the ring. mdpi.com Although some computational studies on related phenyl-substituted dichloropyrimidines concluded they were not potent NLO materials, the flexibility of the pyrimidine scaffold remains of high interest. mdpi.com

Calculations for this compound would involve determining these parameters to assess its potential as an NLO material. The table below provides illustrative data for the types of NLO properties calculated for pyrimidine-based compounds.

| Property | Component | Calculated Value (Illustrative, a.u.) |

|---|---|---|

| Polarizability (α) | α_xx | 120.5 |

| α_yy | 95.8 | |

| α_zz | 40.2 | |

| <α> (Average) | 85.5 | |

| First Hyperpolarizability (β) | β_x | -250.7 |

| β_y | 150.3 | |

| β_z | -50.1 | |

| β_total | 296.2 |

Note: The values in this table are illustrative for a generic push-pull pyrimidine derivative and are expressed in atomic units (a.u.). They serve to demonstrate the typical output of NLO property calculations.

Solvatochromic Behavior

The electronic transitions of a molecule, such as the n → π* and π → π* transitions, are influenced by the surrounding solvent molecules. In the case of pyrimidine and its derivatives, the n → π* transition often exhibits a hypsochromic shift (blue shift) in polar, protic solvents. This is because the lone pair of electrons on the nitrogen atoms can form hydrogen bonds with the solvent, which stabilizes the ground state more than the excited state, thus increasing the energy required for the transition.

Conversely, π → π* transitions in "push-pull" pyrimidine systems, where electron-donating and electron-withdrawing groups are present, often display a bathochromic shift (red shift) in more polar solvents. This is due to the excited state being more polar than the ground state, leading to greater stabilization by polar solvent molecules and a decrease in the transition energy.

For this compound, the presence of the bromine atom and two methyl groups as substituents on the pyrimidine ring will influence its electronic structure and, consequently, its interaction with solvents. The bromine atom, being an electron-withdrawing group, and the methyl groups, being weakly electron-donating, will modulate the energy levels of the molecular orbitals involved in electronic transitions.

Theoretical investigations of similar molecules often employ quantum mechanical methods to predict solvatochromic shifts. These computational studies can model the interaction between the solute (this compound) and solvent molecules, providing insights into how the absorption and emission wavelengths are affected by the solvent's properties, such as its dielectric constant and refractive index.